N-[(5-bromo-1H-imidazol-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine
Description
N-[(5-bromo-1H-imidazol-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine is a synthetic organic compound that features a unique combination of imidazole and oxazole rings
Properties
IUPAC Name |
N-[(5-bromo-1H-imidazol-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O/c1-7-3-8(14-16-7)5-15(2)6-10-12-4-9(11)13-10/h3-4H,5-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUCPAAVBCKOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)CC2=NC=C(N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromo-1H-imidazol-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Bromination: The imidazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of the Oxazole Ring: The oxazole ring is synthesized via the cyclization of an α-hydroxy ketone with an amide under dehydrating conditions.
Coupling Reaction: The brominated imidazole and the oxazole derivative are coupled using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atoms.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: The bromine atom on the imidazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Major Products:
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: The major product is the de-brominated compound.
Substitution: The major products are the substituted imidazole derivatives.
Scientific Research Applications
N-[(5-bromo-1H-imidazol-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(5-bromo-1H-imidazol-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the heterocyclic rings play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by mimicking the transition state of the enzyme’s natural substrate or by binding to allosteric sites, leading to conformational changes that reduce enzyme activity.
Comparison with Similar Compounds
- N-[(5-chloro-1H-imidazol-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine
- N-[(5-fluoro-1H-imidazol-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine
- N-[(5-iodo-1H-imidazol-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine
Uniqueness: The uniqueness of N-[(5-bromo-1H-imidazol-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine lies in its bromine substituent, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties influence its reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications in medicinal chemistry and chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
